molecular formula C9H20N2O4 B14638717 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate CAS No. 54271-99-7

2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate

Cat. No.: B14638717
CAS No.: 54271-99-7
M. Wt: 220.27 g/mol
InChI Key: PGWGPZHMQIYMEX-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a diethylamino group, two hydroxymethyl groups, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate typically involves the reaction of diethylamine with ethylene carbonate, followed by the introduction of formaldehyde and a carbamate source. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Solvents: Common solvents include water, ethanol, or other polar solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Ensuring the purity of diethylamine, ethylene carbonate, and formaldehyde.

    Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl carbamate
  • 2-(Diethylamino)ethyl N-(m-anisyl)carbamate
  • 2-(Diethylamino)ethyl N-phenylcarbamate

Uniqueness

2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets.

Properties

CAS No.

54271-99-7

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

2-(diethylamino)ethyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C9H20N2O4/c1-3-10(4-2)5-6-15-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3

InChI Key

PGWGPZHMQIYMEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)N(CO)CO

Origin of Product

United States

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